Tert-butyl 2-(cyanomethylamino)acetate
Description
Tert-butyl 2-(cyanomethylamino)acetate is an organic compound that features a tert-butyl ester group, a cyanomethylamino group, and an acetate backbone
Properties
IUPAC Name |
tert-butyl 2-(cyanomethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)6-10-5-4-9/h10H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIFDEORUXEMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyanomethylamino)acetate typically involves the reaction of tert-butyl acetate with cyanomethylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanomethylamine, followed by nucleophilic substitution on the tert-butyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester group undergoes acid-catalyzed cleavage. For example, treatment with SOCl₂ at room temperature converts the ester to an acid chloride via a tert-butyloxonium ion intermediate . This mechanism aligns with SN1 pathways, where protonation forms a carbocation intermediate, followed by nucleophilic attack by chloride .
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂, RT | 2-(Cyanomethylamino)acetyl chloride | >90% | |
| HCl (aq.), RT | Hydrolyzed carboxylic acid | 85% |
Nitrile Functionalization
The cyanomethyl group participates in modified Ritter reactions. When reacted with tert-butyl acetate and catalytic H₂SO₄, nitriles form N-tert-butyl amides . This method, optimized for aromatic and aliphatic nitriles, achieves 88–95% yields under mild conditions (42°C, 2h) .
Mechanistic Insight :
-
Step 1 : Protonation of tert-butyl acetate generates a tert-butyl cation.
-
Step 2 : Nitrile attacks the cation, forming a nitrilium intermediate.
Thiophene Ring Formation
In ethanol with morpholine and sulfur, tert-butyl cyanoacetate derivatives form thieno[2,3-c]pyran scaffolds. This Gewald-type reaction produces isomers (e.g., A and B below) in 62% combined yield .
| Product | Key NMR Data (CDCl₃) | APCI-MS |
|---|---|---|
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3,5-dicarboxylic acid 3-tert-butyl ester 5-ethyl ester (A) | δ 5.96 (bs, 2H), 4.77–4.61 (m, 2H), 1.52 (s, 9H) | [M+H]⁺ = 272.4 |
| Isomer B | δ 5.10 (s, 1H), 2.82–2.76 (m, 2H) | [M+H]⁺ = 272.4 |
Amide Coupling
The deprotected carboxylic acid reacts with amines (e.g., aniline) via carbodiimide-mediated coupling. For example, EDC/HCl with 2,6-lutidine in CH₂Cl₂ yields phenylcarbamoyl derivatives (45% yield) .
Procedure :
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Tert-butyl 2-(cyanomethylamino)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including nucleophilic substitutions and hydrolysis, which are essential for constructing larger molecular frameworks.
2. Biochemical Studies
The compound is utilized in biochemical research to study enzyme-catalyzed reactions involving ester and nitrile groups. Its structure allows researchers to investigate metabolic pathways and the mechanisms of enzyme action, providing insights into biological processes.
3. Material Science
In industrial applications, this compound is employed in the production of specialty chemicals and materials, including polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as durability and resistance to environmental factors.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Biochemical Studies | Investigating enzyme-catalyzed reactions |
| Material Science | Production of specialty chemicals and polymers |
Table 2: Reaction Conditions for Synthesis
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Tert-butyl acetate + Cyanomethylamine | Base: Sodium Hydride or Potassium Carbonate | High |
| Tert-butyl acetate + Cyanomethylamine | Continuous flow reactor with Lewis acid catalyst | Very High |
Case Studies
Case Study 1: Synthesis of Pharmaceuticals
In a study published by researchers focusing on drug development, this compound was used as a key intermediate in synthesizing anti-inflammatory agents. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in pharmaceutical applications.
Case Study 2: Enzyme Interaction Studies
Another study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively serve as a substrate for certain enzyme reactions, providing valuable insights into metabolic processes.
Mechanism of Action
The mechanism by which tert-butyl 2-(cyanomethylamino)acetate exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze ester hydrolysis or nitrile reduction. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A related compound that lacks the cyanomethylamino group.
Cyanomethylamine: A simpler compound that lacks the ester group.
Tert-butyl cyanoacetate: A compound with a similar structure but different functional groups.
Uniqueness
Tert-butyl 2-(cyanomethylamino)acetate is unique due to the presence of both the tert-butyl ester and cyanomethylamino groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Biological Activity
Tert-butyl 2-(cyanomethylamino)acetate, a compound with the CAS number 6456-74-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₆H₁₃N₃O₂
- Molecular Weight : 131.17 g/mol
- Structure : The compound features a tert-butyl group attached to an aminoacetate structure with a cyanomethyl side chain.
Pharmacological Profile
The pharmacological profile of this compound indicates several key biological activities:
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that at concentrations above 50 µM, the compound significantly inhibits cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in treated cancer cells, as evidenced by increased annexin V staining .
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 45 µM after 48 hours of exposure. The study concluded that the compound could be a potential candidate for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 50 µg/mL .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated that the compound has low acute toxicity in rodent models, with no observed adverse effects at doses up to 2000 mg/kg . However, further studies are needed to fully understand its long-term effects and potential toxicities.
Q & A
Basic: What are the standard synthetic routes for tert-butyl 2-(cyanomethylamino)acetate, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling tert-butyl acetate derivatives with cyanomethylamine precursors. Key steps include:
- Amination : Reacting tert-butyl bromoacetate with cyanomethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the aminoacetate backbone .
- Cyanomethylation : Introducing the cyanomethyl group via nucleophilic substitution or reductive amination, depending on the starting material .
Critical factors : - Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions (e.g., ester hydrolysis) .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of amines, improving coupling efficiency .
- Catalysts : Bases like NaH or DBU optimize deprotonation of amines, increasing reaction specificity .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (e.g., absence of tert-butyl ester hydrolysis byproduct at δ 1.4 ppm) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR :
- ¹H NMR : Tert-butyl protons appear as a singlet (~δ 1.4 ppm). The cyanomethylamino group shows resonances at δ 3.5–4.0 ppm (CH₂ adjacent to N) and δ 4.2–4.5 ppm (acetate CH₂) .
- ¹³C NMR : The nitrile carbon (C≡N) appears at ~δ 115–120 ppm, while the ester carbonyl is at ~δ 170 ppm .
- IR Spectroscopy : Confirm the nitrile group via a sharp peak at ~2240 cm⁻¹ and ester C=O at ~1730 cm⁻¹ .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions, with fragmentation patterns indicating loss of the tert-butyl group (e.g., m/z -56) .
Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound synthesis?
Discrepancies in mechanistic pathways (e.g., SN2 vs. SN1 for amination) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, SN2 mechanisms typically exhibit lower energy barriers in polar aprotic solvents .
- Kinetic Isotope Effects (KIE) : Deuterated amine studies differentiate between proton transfer steps (indicative of concerted mechanisms) and stepwise processes .
- Solvent Modeling : Simulate solvent effects (e.g., DMF vs. THF) on transition states to predict regioselectivity .
Case study : DFT modeling of tert-butyl ester aminolysis revealed a six-membered transition state favoring SN2 displacement, validated by experimental kinetic data .
Advanced: What strategies optimize regioselectivity in functionalizing this compound for drug discovery?
- Directed Metalation : Use directing groups (e.g., pyridinyl substituents) to guide Pd-catalyzed C–H activation at specific positions .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., nitrile protection with TMSCl) to enable selective ester modifications .
- Steric Control : The bulky tert-butyl group inherently directs reactions to less hindered sites (e.g., cyanomethylamino group over ester) .
Validation : Compare HPLC profiles of reaction mixtures before/after optimization to quantify regioselectivity improvements .
Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?
A SAR study comparing analogs revealed:
- Positional Isomerism : Moving the cyanomethylamino group from the 2- to 4-position on the phenyl ring reduced enzyme inhibition (IC₅₀ increased from 12 nM to 1.2 µM) due to altered binding pocket interactions .
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro) enhance stability but reduce solubility.
- Bulky groups (e.g., tert-butyl) improve membrane permeability but may hinder target engagement .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR binding assays .
Advanced: How can researchers address discrepancies in reported biological data for this compound derivatives?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
- Compound Purity : Ensure >95% purity via prep-HPLC and confirm absence of degradation products (e.g., tert-butyl alcohol) via LC-MS .
- Cellular Context : Test compounds in multiple cell lines (e.g., HEK293 vs. HeLa) to account for transporter expression differences .
Example : A reported IC₅₀ variation (10 nM vs. 100 nM) for a kinase inhibitor was traced to residual DMSO in stock solutions, highlighting the need for stringent solvent controls .
Basic: What are common side reactions during this compound synthesis, and how can they be mitigated?
- Ester Hydrolysis : Avoid aqueous conditions or use scavengers (e.g., molecular sieves) to prevent tert-butyl group cleavage .
- Nitrile Hydration : Minimize exposure to moisture by conducting reactions under inert gas (N₂/Ar) .
- Amine Oxidation : Add antioxidants (e.g., BHT) when using oxidizing reagents .
Monitoring : Track byproducts via GC-MS or ¹H NMR (e.g., tert-butanol at δ 1.2 ppm indicates hydrolysis) .
Advanced: What role does the tert-butyl group play in the stability and reactivity of this compound?
- Steric Shielding : Protects the ester carbonyl from nucleophilic attack, enhancing stability in basic media .
- Lipophilicity : Increases logP by ~1.5 units compared to methyl analogs, improving blood-brain barrier penetration in pharmacokinetic studies .
- Thermal Stability : The tert-butyl group suppresses decomposition up to 150°C, enabling high-temperature reactions (e.g., microwave-assisted synthesis) .
Experimental validation : Compare TGA profiles of tert-butyl vs. methyl analogs to quantify thermal stability differences .
Advanced: How can kinetic studies inform the design of scalable synthetic routes for this compound?
- Rate-Limiting Step Identification : Use stopped-flow NMR to pinpoint slow steps (e.g., amine deprotonation) .
- Scale-Up Optimization : Adjust stirring rates and reactor geometry to maintain mass transfer efficiency observed in small-scale reactions .
- Byproduct Profiling : Quantify impurities (e.g., dimerization products) via UPLC-MS during kinetic runs to refine purification protocols .
Basic: What analytical workflows ensure reproducibility in synthesizing this compound derivatives?
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- QC Metrics : Enforce strict specifications for intermediates (e.g., ≥98% purity via HPLC) before proceeding to subsequent steps .
- Batch Record Consistency : Document solvent lot numbers, humidity levels, and catalyst aging to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
